3-(2,2,2-Trifluoroethoxy)phenol
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Overview
Description
3-(2,2,2-Trifluoroethoxy)phenol is an organic compound with the chemical formula C8H7F3O2. It contains a benzene ring substituted with a trifluoroethoxy group and a hydroxyl group. This compound is known for its unique properties due to the presence of the trifluoroethoxy group, which imparts significant electron-withdrawing effects, enhancing its reactivity and stability in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)phenol typically involves the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction and diazotization reactions. The process can be summarized as follows :
Etherification: o-Nitrochlorobenzene reacts with 2,2,2-trifluoroethanol in the presence of a base and a phase-transfer catalyst to form 2-(2,2,2-trifluoroethoxy)nitrobenzene.
Reduction: The nitro group is reduced to an amino group using hydrogenation.
Diazotization: The amino group is converted to a diazonium salt, which is then hydrolyzed to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
3-(2,2,2-Trifluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols .
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)phenol involves its interaction with molecular targets through its hydroxyl and trifluoroethoxy groups. The electron-withdrawing effect of the trifluoroethoxy group enhances the compound’s reactivity, allowing it to participate in various chemical and biological processes. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-(2,2,2-Trifluoroethoxy)phenol can be compared with other similar compounds, such as:
2-(2,2,2-Trifluoroethoxy)phenol: Similar structure but with the trifluoroethoxy group at a different position on the benzene ring.
3-(2,2,2-Trifluoroethoxy)propionitrile: Contains a nitrile group instead of a hydroxyl group, leading to different reactivity and applications.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked compounds: These compounds have multiple trifluoroethoxy groups, enhancing their electron-withdrawing effects and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZNHAZMDITYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658062-74-9 |
Source
|
Record name | 3-(2,2,2-trifluoroethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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